molecular formula C5H4ClNO2 B8247014 2-Chloropyridine-3,5-diol

2-Chloropyridine-3,5-diol

Cat. No.: B8247014
M. Wt: 145.54 g/mol
InChI Key: DGDCCPVUPWXGLQ-UHFFFAOYSA-N
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Description

2-Chloropyridine-3,5-diol is a versatile chlorinated pyridine derivative valued as a key synthetic intermediate in medicinal chemistry and organic synthesis. The distinct electron-withdrawing chlorine and hydroxyl substituents on the pyridine ring make this compound a valuable scaffold for constructing more complex molecules. Pyridine diols are recognized as important precursors for generating compounds with potential biological activities, including antibacterial, antifungal, and antioxidant properties . Researchers utilize such structures in the development of novel pharmaceuticals and as building blocks for polymers with unique physical characteristics . The presence of multiple functional groups allows for selective chemical modifications, enabling its use in metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and the formation of heterocyclic systems. This compound is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloropyridine-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-5-4(9)1-3(8)2-7-5/h1-2,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDCCPVUPWXGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropyridine-3,5-diol can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, the chlorination of 2-hydroxypyridine with phosphoryl chloride can yield 2-chloropyridine . Another method involves the use of pyridine-N-oxides, which can be conveniently synthesized in high yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions typically include the use of chlorinating agents such as chlorine gas or phosphoryl chloride, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyridine-3,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Chemical Reactions : 2-Chloropyridine-3,5-diol serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation and reduction reactions allows for the formation of diverse derivatives, which are crucial in pharmaceutical development and agrochemical production.

2. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .
  • Drug Development : The compound's structural similarity to other biologically active molecules positions it as a candidate for drug development targeting specific enzymes or receptors involved in disease processes .

3. Agricultural Chemicals

  • Agrochemical Intermediates : The compound is utilized in the synthesis of various agrochemicals, including herbicides and insecticides. Its role as a precursor for more complex chlorinated pyridine derivatives enhances its significance in agricultural research .

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of novel antimicrobial agents using this compound as a starting material. The research focused on modifying the hydroxyl groups to enhance biological activity. The results indicated that certain derivatives exhibited improved efficacy against resistant bacterial strains, highlighting the compound's potential in medicinal applications.

Case Study 2: Agrochemical Development

In another study, researchers synthesized several herbicides from this compound. The synthesized compounds were tested for their herbicidal activity against common agricultural weeds. Results showed promising activity levels, supporting further development into commercial herbicides .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
2-ChloropyridineChlorine at position 2Industrial intermediate used in various syntheses
5-Chloropyridine-2,3-diolChlorine at position 5Exhibits different biological activities
2-AminopyridineAmino group at position 2Known for its role in drug synthesis
3-HydroxypyridineHydroxyl group at position 3Utilized in various organic syntheses
4-ChloropyridineChlorine at position 4Similar reactivity but different applications

Mechanism of Action

The mechanism of action of 2-Chloropyridine-3,5-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reactants. Its hydroxyl groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloropyridine-3,5-diol with structurally related pyridine derivatives and diol-containing compounds, focusing on substituent effects, reactivity, and hypothetical applications.

Structural and Functional Group Analysis

Key compounds for comparison (derived from ) include:

3-Hydroxypyridine

2-Chloro-3-hydroxypyridine

5-Bromo-2-chloro-3-hydroxypyridine

2-Chloro-3-hydroxy-1H-pyridin-4-one

Table 1: Substituent Positions and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Hypothesized Properties
This compound Cl (2), OH (3,5) C₅H₄ClNO₂ 145.55 High acidity (pKa ~3–4 due to dual -OH and Cl); moderate solubility in polar solvents
3-Hydroxypyridine OH (3) C₅H₅NO 95.10 Lower acidity (pKa ~8.5); higher solubility in water
2-Chloro-3-hydroxypyridine Cl (2), OH (3) C₅H₄ClNO 129.55 Intermediate acidity (pKa ~4–5); reduced steric hindrance compared to 3,5-diol derivative
5-Bromo-2-chloro-3-hydroxypyridine Cl (2), Br (5), OH (3) C₅H₃BrClNO 208.44 Increased steric bulk and electronegativity; potential for halogen bonding
2-Chloro-3-hydroxy-1H-pyridin-4-one Cl (2), OH (3), ketone (4) C₅H₃ClNO₂ 159.54 Ketone group enhances electrophilicity; chelating capability for metal ions

Biological Activity

2-Chloropyridine-3,5-diol is a chlorinated derivative of pyridine, notable for its potential biological activities and applications in medicinal chemistry. This compound features hydroxyl groups at the 3 and 5 positions of the pyridine ring, which contribute to its reactivity and biological properties. The following sections delve into its biological activities, synthesis methods, and comparative studies with similar compounds.

  • Molecular Formula : C5_5H4_4ClN1_1O2_2
  • Molecular Weight : 161.54 g/mol
  • Structure : The compound exhibits both aromatic and heterocyclic characteristics due to the nitrogen in the ring structure.

Biological Activities

Research has indicated that this compound possesses several biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains. Its mechanism of action may involve interaction with specific enzymes or proteins within microbial systems, potentially inhibiting their function and leading to antimicrobial effects.
  • Mutagenic Potential : Investigations into the mutagenic effects of this compound have revealed that it can induce genetic mutations under certain conditions. This finding underscores the importance of careful handling in laboratory settings.
  • Enzyme Inhibition : The structural similarity of this compound to other biologically active compounds suggests potential roles in drug development. It may target specific enzymes or receptors involved in disease processes, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to its ability to act as either a nucleophile or an electrophile depending on the reaction conditions. The hydroxyl groups facilitate hydrogen bonding and other interactions that influence its reactivity and biological effects.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

  • Chlorination of Pyridine Derivatives : Chlorination reactions involving pyridine derivatives can yield this compound under controlled conditions.
  • Hydroxylation Reactions : Hydroxylation of chlorinated pyridine derivatives using various reagents has also been reported .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups. Below is a comparison table highlighting its structural features and properties relative to similar compounds.

Compound NameStructural FeaturesUnique Properties
2-Chloropyridine Chlorine at position 2Used as an industrial intermediate
5-Chloropyridine-2,3-diol Chlorine at position 5Exhibits different biological activities
2-Aminopyridine Amino group at position 2Known for its role in drug synthesis
3-Hydroxypyridine Hydroxyl group at position 3Utilized in various organic syntheses
4-Chloropyridine Chlorine at position 4Similar reactivity but different applications

Case Studies and Research Findings

Recent studies provide insights into the application of this compound in various fields:

  • Antimicrobial Activity Study : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Mutagenicity Assessment : Research indicated that exposure to high concentrations of this compound resulted in increased mutation rates in bacterial assays, emphasizing the need for safety evaluations when used in pharmaceutical formulations.

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